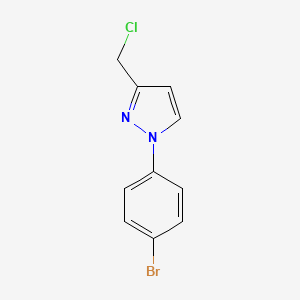1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole
CAS No.: 1468759-86-5
Cat. No.: VC8242031
Molecular Formula: C10H8BrClN2
Molecular Weight: 271.54
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1468759-86-5 |
|---|---|
| Molecular Formula | C10H8BrClN2 |
| Molecular Weight | 271.54 |
| IUPAC Name | 1-(4-bromophenyl)-3-(chloromethyl)pyrazole |
| Standard InChI | InChI=1S/C10H8BrClN2/c11-8-1-3-10(4-2-8)14-6-5-9(7-12)13-14/h1-6H,7H2 |
| Standard InChI Key | NSQYMVNAFKNQBU-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N2C=CC(=N2)CCl)Br |
| Canonical SMILES | C1=CC(=CC=C1N2C=CC(=N2)CCl)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole consists of a five-membered pyrazole ring substituted with a 4-bromophenyl group at the 1-position and a chloromethyl (-CH2Cl) group at the 3-position. The bromine atom introduces steric and electronic effects, while the chloromethyl group enhances reactivity for further functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole |
| Molecular Formula | C10H8BrClN2 |
| Molecular Weight | 287.54 g/mol |
| CAS Number | Not widely reported |
| SMILES Notation | Brc1ccc(cc1)n2c(cn2)CCl |
The molecular weight (287.54 g/mol) and halogen content suggest moderate polarity, influencing solubility in organic solvents like dichloromethane or ethyl acetate .
Synthesis and Characterization
Synthetic Routes
Pyrazole derivatives are typically synthesized via cyclocondensation or post-functionalization strategies. For 1-(4-bromophenyl)-3-(chloromethyl)-1H-pyrazole, plausible routes include:
Cyclocondensation Approach
-
Hydrazine and 1,3-Diketone Reaction:
Reaction of 4-bromophenylhydrazine with a chloromethyl-substituted 1,3-diketone precursor under acidic conditions yields the pyrazole core. For example, acetophenone derivatives with chloromethyl groups could serve as starting materials . -
Vilsmeier-Haack Formylation:
As demonstrated in analogous syntheses, the Vilsmeier reagent (DMF/POCl3) facilitates formylation of pyrazole intermediates, which may be adapted to introduce chloromethyl groups via subsequent reduction and chlorination .
Post-Functionalization
-
Chloromethylation: Direct chloromethylation of a pre-formed pyrazole ring using formaldehyde and hydrochloric acid under Friedel-Crafts conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | Hydrazine, HCl, ethanol, reflux | 60–75 |
| Chloromethylation | CH2O, HCl, ZnCl2, 50°C | 45–60 |
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group at C3 is susceptible to nucleophilic displacement. For instance:
-
Reaction with sodium methoxide yields methoxymethyl derivatives.
-
Treatment with amines produces aminomethyl analogs, expanding pharmacological potential .
Cross-Coupling Reactions
The bromine at the 4-position enables Suzuki-Miyaura coupling with boronic acids, facilitating aryl-aryl bond formation. This reactivity is critical for generating libraries of derivatives for drug discovery .
Biological Activities and Applications
Antimicrobial Effects
Chlorinated pyrazoles often display broad-spectrum antimicrobial activity. For example, a derivative with a chloromethyl group demonstrated MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Analogous Compounds
Positional Isomerism
Compared to 3-(4-bromophenyl)-4-(chloromethyl)-1H-pyrazole, the 1-bromo-3-chloromethyl isomer exhibits:
-
Enhanced electrophilicity at C3 due to reduced steric hindrance.
-
Improved solubility in polar aprotic solvents, facilitating chemical modifications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume